(1R-(1alpha,3alpha,4alpha,6alpha))-4,7,7-Trimethylbicyclo(4.1.0)heptan-3-ol
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Overview
Description
(1R-(1alpha,3alpha,4alpha,6alpha))-4,7,7-Trimethylbicyclo(4.1.0)heptan-3-ol is a bicyclic alcohol compound with the molecular formula C10H18O. It is also known as 3,7,7-trimethylbicyclo(4.1.0)heptan-3-ol. This compound is characterized by its unique bicyclic structure, which includes a cyclopropane ring fused to a cyclohexane ring, and three methyl groups attached to the carbon atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R-(1alpha,3alpha,4alpha,6alpha))-4,7,7-Trimethylbicyclo(4.1.0)heptan-3-ol typically involves the following steps:
Cyclization Reaction: The starting material, 3,7,7-trimethylbicyclo(4.1.0)hept-3-ene, undergoes a cyclization reaction in the presence of a suitable catalyst to form the bicyclic structure.
Hydroxylation: The resulting bicyclic compound is then subjected to hydroxylation using reagents such as osmium tetroxide or potassium permanganate to introduce the hydroxyl group at the 3-position.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization and hydroxylation processes, utilizing continuous flow reactors and optimized reaction conditions to achieve high yields and purity. The use of environmentally friendly catalysts and solvents is also considered to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
(1R-(1alpha,3alpha,4alpha,6alpha))-4,7,7-Trimethylbicyclo(4.1.0)heptan-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid using oxidizing agents such as chromium trioxide or potassium dichromate.
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides, using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium dichromate in sulfuric acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Thionyl chloride in pyridine, phosphorus tribromide in dichloromethane.
Major Products Formed
Oxidation: Formation of 3,7,7-trimethylbicyclo(4.1.0)heptan-3-one or 3,7,7-trimethylbicyclo(4.1.0)heptanoic acid.
Reduction: Formation of 3,7,7-trimethylbicyclo(4.1.0)heptane.
Substitution: Formation of 3,7,7-trimethylbicyclo(4.1.0)heptan-3-yl chloride or bromide.
Scientific Research Applications
(1R-(1alpha,3alpha,4alpha,6alpha))-4,7,7-Trimethylbicyclo(4.1.0)heptan-3-ol has various applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals due to its unique structure and properties.
Mechanism of Action
The mechanism of action of (1R-(1alpha,3alpha,4alpha,6alpha))-4,7,7-Trimethylbicyclo(4.1.0)heptan-3-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound’s bicyclic structure may also enable it to fit into specific binding sites on enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Alpha-caran-3-ol: A stereoisomer with similar structure but different spatial arrangement of atoms.
Beta-caran-3-ol: Another stereoisomer with distinct spatial configuration.
3,7,7-Trimethylbicyclo(4.1.0)heptan-3-one: An oxidized form of the compound with a ketone group instead of a hydroxyl group.
Uniqueness
(1R-(1alpha,3alpha,4alpha,6alpha))-4,7,7-Trimethylbicyclo(4.1.0)heptan-3-ol is unique due to its specific stereochemistry and the presence of a hydroxyl group, which imparts distinct chemical reactivity and biological activity compared to its stereoisomers and oxidized forms.
Properties
CAS No. |
4017-89-4 |
---|---|
Molecular Formula |
C10H18O |
Molecular Weight |
154.25 g/mol |
IUPAC Name |
(1S,3S,4R,6R)-4,7,7-trimethylbicyclo[4.1.0]heptan-3-ol |
InChI |
InChI=1S/C10H18O/c1-6-4-7-8(5-9(6)11)10(7,2)3/h6-9,11H,4-5H2,1-3H3/t6-,7-,8+,9+/m1/s1 |
InChI Key |
WHXOMZVLSNHION-HXFLIBJXSA-N |
Isomeric SMILES |
C[C@@H]1C[C@@H]2[C@@H](C2(C)C)C[C@@H]1O |
Canonical SMILES |
CC1CC2C(C2(C)C)CC1O |
Origin of Product |
United States |
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